Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, widely used in clinical settings for the treatment of various conditions. Its efficacy and side effects have been the subject of numerous studies, which have explored its mechanisms of action and the implications of its use in different fields of medicine. This comprehensive analysis will delve into the mechanism of action of prednisolone and its applications in multiple sclerosis, bone health, liver diseases, respiratory distress, and its effects on non-target aquatic biota, as well as its impact on cellular functions.
Prednisolone exerts its effects through various pathways. In the treatment of multiple sclerosis (MS), it is particularly effective during acute relapses, reducing inflammation by inhibiting cytokine production, T cell activation, immune cell extravasation into the central nervous system, and facilitating the apoptosis of activated immune cells1. Additionally, prednisolone has been shown to decrease the expression of the epithelial calcium channel TRPV6 and calbindin-D(9K) in the intestine, leading to reduced calcium absorption, which is a concern for bone mineral density2. It also inhibits mitosis in human leukocytes by preventing the conversion of partially differentiated circulating leukocytes to a state capable of mitosis4. In dystrophin-deficient skeletal muscle, prednisolone reduces inflammation by decreasing cellular adhesion molecule expression, which is required for inflammatory cell infiltration5. Furthermore, prednisolone has differential effects on liver disease progression, where it can prevent T/NKT cell hepatitis but exacerbate hepatotoxin-induced liver injury by inhibiting macrophage and neutrophil phagocytic activities6. In the context of respiratory distress, prednisolone has been found to augment superoxide formation in endothelial cells by downregulating nitric oxide synthase and upregulating NADPH oxidase, which may explain its ineffectiveness in treating acute respiratory distress syndrome (ARDS)7.
Prednisolone is a key player in the management of MS, particularly during acute relapses. Its multifaceted approach to reducing inflammation makes it a valuable treatment option for managing the symptoms and potentially altering the course of the disease1.
The use of prednisolone has been associated with decreased bone mineral density due to its effect on calcium absorption. The drug reduces the expression of proteins responsible for active intestinal calcium absorption, which has implications for the management of conditions like osteoporosis2.
In liver diseases, prednisolone's effects are complex. While it can attenuate inflammatory responses in T/NKT cell-mediated hepatitis, it can also worsen liver injury caused by hepatotoxins by inhibiting the phagocytic function of macrophages and neutrophils, which are essential for liver repair6.
Prednisolone's role in ARDS is controversial due to its potential to increase superoxide formation, which can exacerbate inflammation. This highlights the need for careful consideration when using prednisolone in the treatment of respiratory conditions7.
The presence of prednisolone in aquatic environments has raised concerns about its impact on non-target organisms. Studies on the freshwater snail, Physa acuta, have shown that exposure to prednisolone can result in multigenerational impairments, indicating the need for environmental monitoring of glucocorticoid pollution8.
Prednisolone's impact on cellular functions is evident in its ability to inhibit phagocytosis by polymorphonuclear leucocytes and to prevent the blocking effect of hemicholinium-3 on the rat phrenic nerve-diaphragm preparation910. These findings contribute to our understanding of the cellular implications of prednisolone use.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: